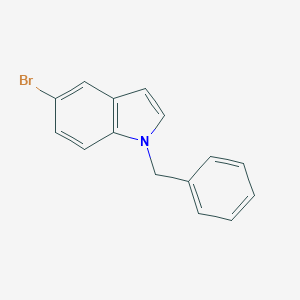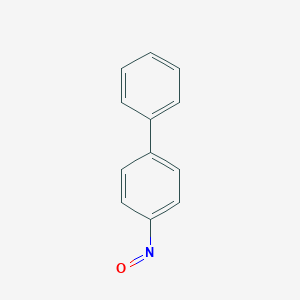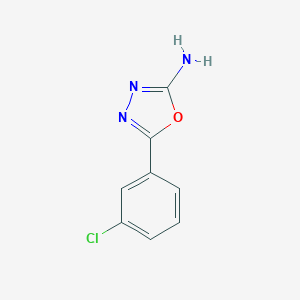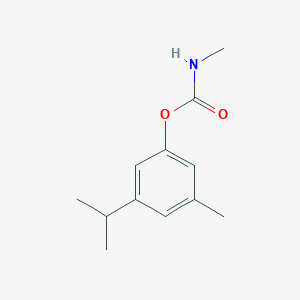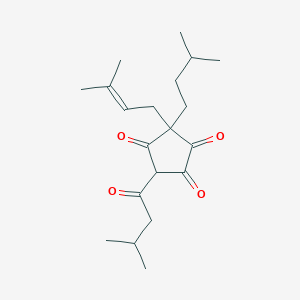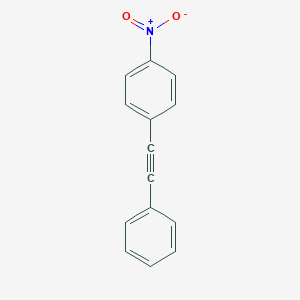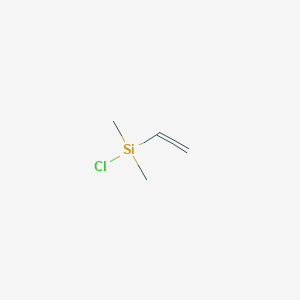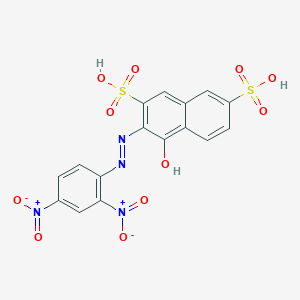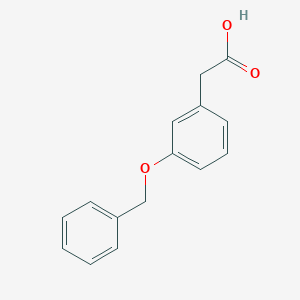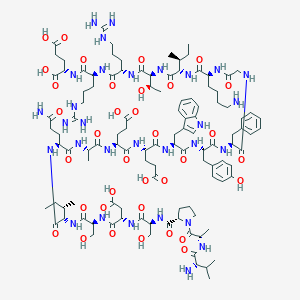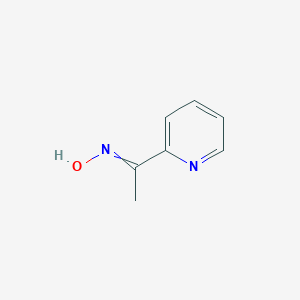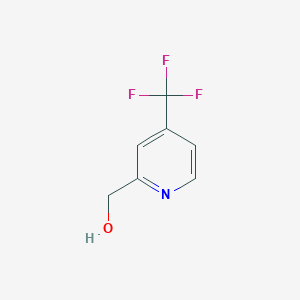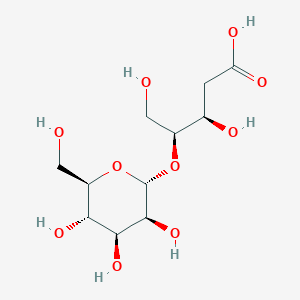
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid, also known as DMEP, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DMEP is a monosaccharide that is structurally similar to glucose, but with a different configuration of the hydroxyl groups. In
Aplicaciones Científicas De Investigación
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of complex carbohydrates. Carbohydrates play a critical role in many biological processes, including cell signaling, cell adhesion, and immune response. The ability to synthesize complex carbohydrates using 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the development of new therapies for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is not fully understood, but it is believed to be similar to that of other rare sugars. Rare sugars are known to interact with various proteins and enzymes in the body, leading to changes in their activity. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has been shown to inhibit the activity of some enzymes, including hyaluronidase and β-glucosidase. These enzymes play important roles in various biological processes, including inflammation and cell signaling.
Efectos Bioquímicos Y Fisiológicos
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several biochemical and physiological effects that make it an attractive target for scientific research. One of the most significant effects is its ability to inhibit the activity of hyaluronidase. Hyaluronidase is an enzyme that breaks down hyaluronic acid, which is a critical component of the extracellular matrix. The inhibition of hyaluronidase by 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several advantages for lab experiments, including its ability to act as a building block for the synthesis of complex carbohydrates. However, the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and the yield and efficiency of the synthesis can be challenging to optimize. Additionally, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the research on 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. One promising area of research is the development of new methods for the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. Researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. Another potential direction is the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the use of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid as a building block for the synthesis of complex carbohydrates could have significant implications for the development of new therapies for various diseases.
Conclusion:
In conclusion, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research, including its use as a building block for the synthesis of complex carbohydrates. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of mannose, which is then followed by the oxidation of the primary alcohol group to form an aldehyde. The aldehyde is then reduced to form a secondary alcohol, which is then deprotected to form 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a challenging process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis.
Propiedades
Número CAS |
136737-32-1 |
|---|---|
Nombre del producto |
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid |
Fórmula molecular |
C11H20O10 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
(3R,4S)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C11H20O10/c12-2-5(4(14)1-7(15)16)20-11-10(19)9(18)8(17)6(3-13)21-11/h4-6,8-14,17-19H,1-3H2,(H,15,16)/t4-,5+,6-,8-,9+,10+,11+/m1/s1 |
Clave InChI |
MFTSWYCHBFRGSV-SXJHNCLHSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H](CO)[C@@H](CC(=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Otros números CAS |
136737-32-1 |
Sinónimos |
2-deoxy-4-O-alpha-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-beta-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-mannopyranosyl-erythro-pentonic acid dMEPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



